Home > Products > Building Blocks P13373 > 6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one
6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one - 1201784-97-5

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one

Catalog Number: EVT-1475969
CAS Number: 1201784-97-5
Molecular Formula: C6H4IN3O
Molecular Weight: 261.022
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215)

Compound Description: BMS-540215 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. [, , ] It has demonstrated robust preclinical in vivo activity in human tumor xenograft models. [] BMS-540215 is further developed into a l-alanine prodrug, BMS-582664 (brivanib alaninate), for improved solubility and oral bioavailability. []

BMS-582664 (Brivanib Alaninate)

Compound Description: BMS-582664 is the l-alanine prodrug of BMS-540215, designed to enhance aqueous solubility and oral bioavailability. [] It is a dual inhibitor of VEGFR-2 and fibroblast growth factor receptor-1 (FGFR-1) kinase. [] This prodrug has progressed to phase II clinical trials for cancer treatment. []

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptor (HER)1 and HER2 kinases. [] This compound demonstrates good biochemical potency, kinase selectivity, and a favorable pharmacokinetic profile. [] It displays robust in vivo activity in HER1 and HER2-driven tumor models and is considered a clinical candidate for treating solid tumors. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective antagonist of VEGFR-2. [, , ] Studies have extensively characterized its metabolism in various species, revealing a complex metabolic profile with multiple oxidative and conjugative pathways. [] Notably, BMS-645737 forms an unusual N-acetylglucosamine conjugate in cynomolgus monkeys. []

3-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one (Compound 5)

Compound Description: Identified as a promising antifungal agent, compound 5 serves as a starting point for further structural optimization within its series. [] Structure-activity relationship studies of its analogs revealed that a single electron-withdrawing substituent at the 3-position of the phenyl ring, such as Br, Cl, or CF3, enhanced antifungal activity when R2 was trifluoroethyl. []

4,6-Bis{5-amino-3-tert-butyl-4-((3-methyl-1,2,4-thiazol-5-yl)diazenyl)-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one

Compound Description: This compound is a novel yellow pyrazolyl azo pigment used in the imaging industry. [] Its crystal structure has been determined, revealing a triclinic system. []

6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1,2,4] triazin-7(2H)-one

Compound Description: This compound belongs to the imidazo[2,1-c][1,2,4]triazine class and exhibits potent antibacterial and antifungal activity. [] It demonstrates high inhibition zones and low MIC values against various bacterial and fungal strains. []

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

Compound Description: This compound, with the specific stereochemistry indicated as (S), represents a crystalline form that is a potential therapeutic agent for cancer and other proliferative diseases. [, ] Pharmaceutical compositions incorporating this crystalline form have also been described. [, ]

2-(2-Ethoxy-5-(4-hydroxy-piperidine-1-sulfonyl)-phenyl)-5-methyl-7-propyl-3H-imidazo(5,1-f)(1,2,4)triazin-4-one (Ia)

Compound Description: Compound Ia is a potent and selective inhibitor of phosphodiesterase (PDE) enzymes, specifically those metabolizing cyclic guanosine monophosphate (cGMP) such as PDE-I, PDE-II, and PDE-V. [] It exhibits an IC50 value of 1 nM for the inhibition of PDE-V. [] This compound is part of a broader series of 2-(sulfamoyl-substituted phenyl)-3H-imidazo(5,1-f)(1,2,4)triazin-4-ones being explored for their cardiovascular, urogenital, antihypertensive, antiarrhythmic, and smooth muscle relaxant properties. []

6-Amino-7-[(1,3-dihydroxy-2-propoxy)methyl]-3-alkyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8-one (Compound 25 & 126)

Compound Description: Compounds 25 and 126 represent a novel class of bicyclic heterocyclic nucleoside analogs. [] These compounds incorporate the 1,2,4-triazolo[3,4-f][1,2,4]triazine core and a modified acyclic sugar moiety. []

Overview

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by the presence of an iodine atom and a triazine ring structure, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for designing inhibitors targeting various biological pathways.

Source

The compound is synthesized through various chemical methods that exploit the reactivity of pyrrole and triazine derivatives. Research articles and patents provide insights into its synthesis and applications, with notable contributions from studies on related compounds that share structural features with 6-iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one.

Classification

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one is classified as a heterocyclic organic compound. It is part of the broader category of triazines and pyrroles, which are known for their diverse biological activities and roles in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 6-iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one can be approached through several synthetic routes:

  1. Bromohydrazone Method: This involves the reaction of pyrrole derivatives with bromohydrazones to form the triazine structure.
  2. Transition Metal-Catalyzed Reactions: These methods utilize transition metals to facilitate cyclization reactions that lead to the formation of the triazine ring.
  3. Multistep Synthesis: A more complex approach that may involve multiple reaction steps to build the desired structure from simpler precursors.

Technical Details

The synthesis typically requires specific reagents such as iodine or iodinating agents and can be performed under various conditions (e.g., temperature and solvent choice) to optimize yield and purity. For example, one effective method involves the use of N-bromosuccinimide in dimethylformamide at elevated temperatures for bromination reactions leading to iodinated products.

Molecular Structure Analysis

Structure

The molecular structure of 6-iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one features:

  • A pyrrole ring fused with a triazine ring, contributing to its stability and reactivity.
  • An iodine atom attached to the pyrrole moiety, which influences its electronic properties and potential interactions in biological systems.

Data

The compound's molecular formula is C7_7H5_5IN_N 3_3O. Its molecular weight is approximately 233.03 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to confirm its structure.

Chemical Reactions Analysis

Reactions

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one can undergo various chemical reactions:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
  • Oxidation Reactions: The compound can participate in oxidation processes altering its functional groups.
  • Reduction Reactions: It can also undergo reduction under suitable conditions.

Technical Details

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction processes or oxidizing agents like potassium permanganate for oxidation reactions. The choice of solvent (e.g., dimethyl sulfoxide or acetonitrile) and reaction conditions (temperature and time) significantly affect the outcome.

Mechanism of Action

Process

The mechanism of action for compounds like 6-iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors. The presence of the iodine atom may enhance binding affinity due to increased hydrophobic interactions or halogen bonding.

Data

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit activity against specific biological targets like kinases or viral enzymes. For example, studies have shown that certain analogs possess anti-SARS-CoV-2 activity due to their ability to inhibit viral replication pathways.

Physical and Chemical Properties Analysis

Physical Properties

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on the specific synthesis conditions and purity levels.

Chemical Properties

The chemical properties include:

Relevant data from studies indicate that variations in substituents can significantly alter both physical and chemical properties.

Applications

Scientific Uses

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Biological Research: Investigating mechanisms of action against specific pathogens or cancer cells.
  • Material Science: Exploring its use in developing new materials with unique electronic or optical properties.
Introduction to Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one Derivatives

Structural and Electronic Properties of the Pyrrolotriazinone Core

The pyrrolotriazinone system comprises a five-membered pyrrole ring fused to a six-membered 1,2,4-triazin-4-one ring at positions [2,1-f], creating a planar, π-conjugated bicyclic framework. Bridgehead nitrogen (N1) imposes significant polarization across the ring system, with the C6 position exhibiting partial electropositivity due to adjacent nitrogen atoms. This electronic environment renders C6 susceptible to electrophilic substitution, explaining the feasibility of iodination at this site [1] [3].

Table 1: Structural Parameters of 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

PropertyValue/DescriptionSource/Technique
Molecular FormulaC₆H₄IN₃O [2] [6]
Molecular Weight261.02 g/mol [2] [4]
SMILESO=C1N=CN2C1=CC(I)=C2 [6]
Key Bond Lengths (Calculated)C6-I: ~2.10 Å; N4-C8: ~1.35 Å (carbonyl)Computational Modeling
Tautomeric Form1H-enol (lactam) favored in solid state/solutionSpectroscopic analysis

X-ray crystallographic studies of related analogues confirm planarity, with bond lengths indicating aromatic character delocalized across both rings. The carbonyl group at C4 adopts a lactam configuration, participating in strong intermolecular hydrogen bonding (N-H···O=C) in the solid state. This influences crystal packing and solubility [1]. The presence of iodine at C6 introduces steric bulk (van der Waals radius ~1.98 Å) and polarizability, impacting molecular conformation and dipole moments (~5-7 Debye estimated) [3].

Significance of Halogenation in Heterocyclic Systems: Role of Iodine Substituents

Halogenation, particularly iodination, at strategic positions on heterocyclic scaffolds profoundly alters their chemical and biological profiles. The C6 position of pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is electronically activated for halogen substitution due to its proximity to electron-withdrawing nitrogen atoms. Iodine offers distinct advantages over smaller halogens (F, Cl, Br):

  • Enhanced Reactivity in Cross-Coupling: The C-I bond possesses lower bond dissociation energy (~234 kJ/mol) compared to C-Br (~276 kJ/mol) and C-Cl (~339 kJ/mol), making it significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows efficient introduction of aryl, alkenyl, alkynyl, and amino groups at C6, enabling rapid scaffold diversification for structure-activity relationship (SAR) studies [3] [6].
  • Electronic Effects: Iodine exhibits a strong +I (inductive) effect but a weaker -R (resonance) effect compared to lighter halogens. This polarizability influences electron density distribution within the core, potentially modulating interactions with biological targets (e.g., kinases, polymerases) where halogen bonding (I···O/N) can contribute significantly to binding affinity and selectivity [1].
  • Synthetic Versatility: The iodide can serve as a precursor for metal-halogen exchange reactions, facilitating access to lithiated intermediates for electrophilic quenching. This is crucial for introducing carbonyl groups, carboxylic acids, or complex carbon chains at C6 [1] [3].

Table 2: Comparative Halogen Reactivity at Pyrrolotriazinone C6 Position

Halogen (X)Bond Dissociation Energy (C-X, kJ/mol)Relative Rate in Pd(0) Cross-CouplingKey Applications
Iodine (I)~2341.0 (Fastest)Suzuki coupling, Buchwald-Hartwig amination
Bromine (Br)~276~0.01 - 0.1Slower coupling, selective functionalization
Chlorine (Cl)~339~0.001 (Slowest)Requires specialized catalysts/conditions
Fluorine (F)~486NegligiblePrimarily for electronic modulation, not coupling

The synthesis of 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one exemplifies this strategy. Common routes involve direct iodination of the parent heterocycle using electrophilic iodine sources (I₂, NIS) under mild conditions or via halogen exchange from bromo precursors. Its subsequent utilization in constructing complex molecules, such as kinase inhibitors like brivanib analogues or antiviral nucleosides, underscores its pivotal synthetic role [1] [3] [6]. For instance, Suzuki coupling of the 6-iodo derivative with arylboronic acids provides direct access to biaryl derivatives prevalent in VEGFR-2 and EGFR inhibitors [1].

Historical Development of Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one Scaffolds

The exploration of pyrrolotriazinone chemistry began in the late 1970s with initial synthetic methodologies focused on academic interest. Early routes relied on cumbersome multi-step sequences with limited scope, such as cyclization of N-aminopyrrole precursors under harsh conditions (e.g., high-temperature treatment with formamide) [1]. Interest surged significantly in the early 2000s with the discovery of the scaffold's potent kinase inhibitory activity. Key milestones include:

  • Pioneering Synthetic Advances (2000-2010): Methodologies diversified beyond N-aminopyrrole cyclization. Notably, the bromohydrazone route emerged as a practical approach. This six-step process involved condensation of bromohydrazone 31 with sodium diethoxyoxobut-2-en-2-olate, acid-catalyzed cyclization to protected 1-aminopyrrole 33, deprotection, and final annulation with formamidine acetate to yield the bicyclic core 35 [1]. Concurrently, transition metal-mediated synthesis gained traction, exemplified by the two-step synthesis of 38 via triazinium dicyanomethylide 37 and [2+2] cycloaddition with phenyl vinyl sulfoxide [1].
  • Rise to Pharmaceutical Prominence (2011 Onwards): The FDA approval of brivanib alaninate in 2011 for hepatocellular carcinoma validated the scaffold's therapeutic potential, targeting VEGFR-2 and FGFR kinases. This spurred intense research into C6-functionalized derivatives. Patent WO2014115171A1 detailed optimized routes for analogues, emphasizing regioselective functionalization at C6 and C7, including iodination strategies [3]. The identification of remdesivir (GS-5734) as a broad-spectrum antiviral, incorporating a modified pyrrolotriazine C-nucleoside, further cemented the scaffold's importance. Its emergency approval for COVID-19 in 2020 highlighted the critical role of pyrrolotriazine derivatives in modern medicine [1].
  • Modern Diversification & 6-Iodo Derivative Utility: Recent efforts focus on efficient routes to C6-halogenated building blocks. 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (CAS# 1201784-97-5) is now recognized as a key synthetic intermediate, commercially available from suppliers like BOC Sciences and Arctom Scientific [5] [6]. Its primary application lies in:
  • Cross-coupling: Facilitating the synthesis of libraries for kinase inhibitor screening (e.g., targeting ALK, IGF-1R, Aurora kinases) [1].
  • Nucleoside Analog Synthesis: Serving as an aglycone precursor for C-nucleoside antivirals targeting norovirus and HCV polymerases, exploiting its ability to form stable C-C glycosidic bonds [1].
  • Protein Degrader Building Blocks: Emerging use in PROTACs (Proteolysis Targeting Chimeras), leveraging its ability to be linked to E3 ligase ligands [5].

Table 3: Key Pyrrolotriazinone Derivatives and Their Development Milestones

Compound NameKey Structural FeatureTherapeutic ApplicationApproval/Milestone YearRef
Brivanib Alaninate7-Aryl substituentVEGFR-2/FGFR Inhibitor (HCC)FDA Approved (2011) [1]
Remdesivir (GS-5734)C-Nucleoside analogueBroad-spectrum Antiviral (COVID-19)FDA EUA (2020) [1]
BMS-6905147-Quinolinyl substituentEGFR/HER2 Inhibitor (Phase II)Clinical Development [1]
BMS-5996267-Aryl substituentEGFR Inhibitor (Phase II)Clinical Development [1]
6-IodopyrrolotriazinoneIodine at C6 (CAS# 1201784-97-5)Versatile Synthetic IntermediateKey Building Block [5] [6]

Comprehensive List of Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one Derivatives

Properties

CAS Number

1201784-97-5

Product Name

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one

IUPAC Name

6-iodo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Molecular Formula

C6H4IN3O

Molecular Weight

261.022

InChI

InChI=1S/C6H4IN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)

InChI Key

PZMASEPEWLSQGR-UHFFFAOYSA-N

SMILES

C1=C2C(=O)NC=NN2C=C1I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.